6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a fluorophenyl and pyridinyl substituent, making it a versatile scaffold for various applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies like transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyrimidines, which share a similar structure, have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These methods could potentially be applicable to the compound .
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Compounds with similar structures have shown inhibitory activity against multiple cancer cell lines . For instance, compounds in the imidazo[1,2-a]pyrimidine series have shown submicromolar to nanomolar inhibitory activity against various test cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide to form the imidazo[2,1-b]thiazole core . The subsequent introduction of the pyridinyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar structure with different fluorine substitution pattern.
6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Contains additional fluorine atoms, affecting its chemical properties.
2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine: A related compound with a different core structure and biological activity.
Uniqueness
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with fluorophenyl and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIDBYCQFYORAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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